molecular formula C20H28O3 B1209756 Hardwickic acid CAS No. 24470-47-1

Hardwickic acid

Cat. No.: B1209756
CAS No.: 24470-47-1
M. Wt: 316.4 g/mol
InChI Key: HHWOKJDCJVESIF-GIPAHHNCSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Hardwickic acid undergoes various chemical reactions, including:

    Oxidation: Converts this compound to its corresponding ketone or aldehyde derivatives.

    Reduction: Reduces the carbonyl groups to alcohols.

    Substitution: Involves the replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted compounds .

Properties

CAS No.

24470-47-1

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(4aS,5R,6S,8aS)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C20H28O3/c1-14-7-10-20(3)16(18(21)22)5-4-6-17(20)19(14,2)11-8-15-9-12-23-13-15/h5,9,12-14,17H,4,6-8,10-11H2,1-3H3,(H,21,22)/t14-,17-,19+,20+/m0/s1

InChI Key

HHWOKJDCJVESIF-GIPAHHNCSA-N

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@]1(C)CCC3=COC=C3)CCC=C2C(=O)O)C

SMILES

CC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)C

Canonical SMILES

CC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)C

Synonyms

hardwickic acid
hardwickic acid, (-)-isomer
hardwickiic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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